5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
Description
This compound features a pyrimidine core substituted at position 2 with a (3-methylbenzyl)sulfanyl group and at position 4 with a carboxamide linkage to a 5-methyl-1,3,4-thiadiazol-2-yl moiety.
Properties
Molecular Formula |
C16H14ClN5OS2 |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
5-chloro-2-[(3-methylphenyl)methylsulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H14ClN5OS2/c1-9-4-3-5-11(6-9)8-24-15-18-7-12(17)13(19-15)14(23)20-16-22-21-10(2)25-16/h3-7H,8H2,1-2H3,(H,20,22,23) |
InChI Key |
XRVNTVAGNICXTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=NN=C(S3)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiadiazole Ring: This step often involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.
Attachment of the Sulfanyl Group: This can be done through nucleophilic substitution reactions where a suitable thiol reacts with a halogenated precursor.
Final Coupling: The final step involves coupling the intermediate compounds under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and
Biological Activity
5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural characteristics, which include a chlorinated pyrimidine ring, a thiadiazole moiety, and sulfanyl groups, suggest diverse interactions with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 424.0 g/mol. The compound's structure includes:
- Chlorinated Pyrimidine Ring
- Thiadiazole Ring
- Sulfanyl Group
These features contribute to its chemical reactivity and biological activity.
The proposed mechanism of action for 5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide involves interactions with specific molecular targets that may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial metabolism or cancer cell growth.
- Disruption of DNA and Protein Synthesis : It could interfere with nucleic acid synthesis and protein production, leading to inhibited cell proliferation.
- Cell Signaling Pathways : The compound might modulate signaling pathways that are critical for cell survival and growth.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Research suggests it may be effective against various bacterial strains, including those resistant to conventional antibiotics. A comparative analysis of similar compounds shows that modifications in the structure can enhance antibacterial efficacy.
| Compound | Activity Against Bacteria |
|---|---|
| 5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide | Moderate to strong against Salmonella typhi and Bacillus subtilis |
| Other Similar Compounds | Varying levels of activity; some exhibit strong inhibition |
Anticancer Activity
The anticancer potential of the compound has been explored through various assays. Initial findings suggest that it may induce apoptosis in cancer cells by activating intrinsic pathways. Studies have shown promising results in cell lines representing different types of cancer.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Intrinsic pathway activation |
Case Studies
Recent case studies have highlighted the effectiveness of 5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide in preclinical models:
- Study on Antimicrobial Efficacy : A study conducted on a series of synthesized compounds demonstrated that this specific compound showed superior activity against resistant strains compared to other derivatives.
- Anticancer Screening : In vitro studies indicated that treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines, suggesting its potential as a therapeutic agent.
Comparison with Similar Compounds
Core Heterocycle Modifications
- Pyridine vs. Pyrimidine Core: The compound N-[(4-Chlorophenyl)carbamoyl]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridinesulfonamide () replaces the pyrimidine core with a pyridine ring.
Benzyl Group Substitutions
- Positional Isomerism :
The (3-methylbenzyl)sulfanyl group in the target compound contrasts with 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide (), which features a 4-methylbenzyl substituent. Meta-substitution (3-methyl) may influence steric interactions compared to para-substitution (4-methyl), affecting target engagement . - Halogenation Effects :
The compound 5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide () introduces a fluorine atom at the benzyl para-position. Fluorine’s electronegativity can enhance binding through dipole interactions or improve pharmacokinetic properties like metabolic stability .
Sulfur-Containing Functional Groups
- Sulfanyl vs. Sulfonyl Groups: The target compound’s sulfanyl (-S-) group is less oxidized than sulfonyl (-SO₂-) analogs (e.g., ). For example, 2-(benzylsulfonyl)-5-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide () has a logP value influenced by the sulfonyl moiety, which may alter bioavailability .
Thiadiazole Ring Modifications
- Alkyl Substituents :
Variations in the thiadiazole’s 5-position substituent (methyl in the target compound vs. ethyl or propyl in and ) impact steric bulk and lipophilicity. Larger alkyl groups (e.g., ethyl or propyl) may enhance hydrophobic interactions but reduce solubility . - Trifluoromethyl Substitution: The patent-derived compound 5-(4-chlorophenyl)-3-ethylsulfonyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide () introduces a trifluoromethyl group on the thiadiazole. Such substitutions are known to improve metabolic stability and binding affinity due to fluorine’s electronegativity and lipophilicity .
Structural and Physicochemical Data Table
*Calculated molecular weight based on formula C₁₅H₁₄ClN₅OS₂.
Key Research Findings
- Sulfonyl vs. Sulfanyl : Sulfonyl analogs (e.g., ) generally exhibit higher polarity, which may correlate with improved solubility but reduced cellular uptake compared to the sulfanyl-containing target compound .
- Halogenation : Fluorine substitution () is a common strategy to enhance binding affinity and in vivo stability, as seen in kinase inhibitors and antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
